molecular formula C21H17Cl2NO2 B2782247 (E)-[(2,6-dichlorophenyl)methoxy]({[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene})amine CAS No. 866134-96-5

(E)-[(2,6-dichlorophenyl)methoxy]({[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene})amine

Cat. No.: B2782247
CAS No.: 866134-96-5
M. Wt: 386.27
InChI Key: QHSODXKZYFCZGN-ZMOGYAJESA-N
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Description

(E)-[(2,6-dichlorophenyl)methoxy]({[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene})amine is a useful research compound. Its molecular formula is C21H17Cl2NO2 and its molecular weight is 386.27. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(2-prop-2-enoxynaphthalen-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c1-2-12-25-21-11-10-15-6-3-4-7-16(15)17(21)13-24-26-14-18-19(22)8-5-9-20(18)23/h2-11,13H,1,12,14H2/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSODXKZYFCZGN-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)C=NOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)/C=N/OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-(2,6-dichlorophenyl)methoxyamine is a synthetic compound classified as a chalcone derivative. Its molecular formula is C21H17Cl2NO2, and it has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of:

  • Aromatic rings : Contributing to its biological activity.
  • Chlorine substituents : Enhancing its pharmacological properties.
  • Methoxy and alkenyl groups : Influencing reactivity and interaction with biological targets.

Molecular Details

PropertyValue
Molecular FormulaC21H17Cl2NO2
Molecular Weight386.27 g/mol
IUPAC Name(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(2-prop-2-enoxynaphthalen-1-yl)methanimine

1. Antitumor Activity

Research indicates that chalcone derivatives exhibit significant antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study

A study conducted by Yathirajan et al. demonstrated that similar chalcone derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that (E)-(2,6-dichlorophenyl)methoxyamine may share these properties due to structural similarities.

2. Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory activities. The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.

Research Findings

In vitro studies reported that several chalcone derivatives displayed IC50 values against COX enzymes that suggest promising anti-inflammatory effects. For example, compounds structurally related to (E)-(2,6-dichlorophenyl)methoxyamine exhibited IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .

3. Antimicrobial Activity

The compound's structural components are conducive to antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains.

Comparative Analysis

A comparative analysis of similar compounds indicated that those with methoxy and dichloro substitutions often exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .

4. Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of (E)-(2,6-dichlorophenyl)methoxyamine.

Structural FeatureImpact on Activity
Methoxy GroupIncreases lipophilicity and bioavailability
Chlorine SubstituentsEnhances binding affinity to biological targets
Alkenyl SubstituentsContributes to reactive interactions with biomolecules

Scientific Research Applications

Structural Characteristics

The compound features a non-planar structure , characterized by a dihedral angle of approximately 15.40° between the dichlorophenyl and methoxyphenyl rings. This non-planarity is crucial for its interaction with biological targets, influencing its pharmacological properties. The presence of an olefinic double bond and various functional groups enhances its reactivity and specificity towards different biological systems .

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. The presence of the dichlorophenyl moiety is known to enhance cytotoxicity against various cancer cell lines. For instance, derivatives of related chalcones have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

Compounds featuring similar methoxy and phenyl groups have demonstrated notable antimicrobial activity. The structural characteristics of this compound suggest a potential for similar effects, particularly against bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Research into related compounds has shown effects on serotonin receptors, which are crucial for mood regulation and cognitive functions. This suggests potential uses in treating conditions like depression or anxiety disorders .

General Synthetic Route

The synthesis of (E)-(2,6-dichlorophenyl)methoxyamine typically involves several steps:

  • Formation of the Olefinic Double Bond : Utilizing appropriate reagents to facilitate the formation of the double bond between the phenyl groups.
  • Introduction of Functional Groups : Strategic placement of methoxy and other substituents through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Purification : Crystallization or chromatography techniques are employed to isolate the desired compound from by-products.

Case Study: Synthesis and Characterization

A specific study detailed the synthesis involving 2,4,5-trimethoxybenzaldehyde and 1-(benzo[d][1,3]dioxol-5-yl)ethanone using sodium hydroxide as a catalyst in an alcoholic medium. The product was characterized by various spectroscopic techniques confirming its structure and purity .

Anticancer Studies

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, compounds with similar structures have been tested against breast cancer cell lines, yielding IC50 values that indicate significant cytotoxicity .

Antimicrobial Testing

The antimicrobial efficacy has been evaluated using standard methods such as disc diffusion and broth microdilution assays. Results indicate that compounds with similar moieties exhibit varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile .

Chemical Reactions Analysis

Propenyl Ether Formation on Naphthalene

The naphthalenyl group in the compound incorporates a prop-2-en-1-yloxy substituent at the 2-position. This suggests a nucleophilic aromatic substitution or alkylation reaction. For example, propenyl bromide or similar alkylating agents could react with naphthalenol derivatives under basic conditions to form the ether linkage . The (E)-configuration of the double bond in prop-2-en-1-yloxy may arise from steric control or stereoselective reaction conditions, as observed in analogous chalcone derivatives .

Key Reaction Steps :

  • Naphthalenol activation : Use of a leaving group (e.g., mesylate or tosylate) on naphthalenol.

  • Alkylation : Reaction with propenyl bromide in the presence of a base (e.g., K₂CO₃) to form the ether.

Amide Bond Formation

The amine group in the compound is likely formed via amide coupling between a carboxylic acid and an amine. A common method involves carbodiimide activation (e.g., DCC) with a coupling agent (e.g., HOBt) in polar aprotic solvents like DMF . For example, coupling a dichlorophenyl carboxylic acid with a naphthalenyl amine derivative under these conditions would yield the amide linkage.

Mechanism :

  • Activation : DCC reacts with the carboxylic acid to form an active intermediate.

  • Coupling : The amine attacks the intermediate, releasing DCU as a byproduct .

Substitution Reactions for Dichlorophenyl Group

The 2,6-dichlorophenyl group may be introduced via electrophilic substitution or nucleophilic aromatic substitution , depending on the precursor. For instance, chlorination of a phenyl ring followed by selective substitution with a methoxy group could yield the dichlorophenyl moiety.

Example Reaction Conditions :

  • Chlorination : Use of Cl₂ gas in a solvent like dichloromethane.

  • Substitution : Reaction with methanol in the presence of a catalyst (e.g., H₂SO₄) to install the methoxy group .

Stereochemical Control of (E)-Configuration

The (E)-configuration at the double bond in the propenyl group is critical. This is typically achieved through stereoselective synthesis , such as:

  • Wittig reaction : Using ylides to form trans alkenes.

  • Dehydration : Acid-catalyzed elimination of vicinal diols to favor trans products .

  • Stereospecific reaction conditions : Use of chiral catalysts or polar solvents to stabilize the trans product.

Key Analytical Techniques

TechniquePurposeRelevant Source
¹H NMR Confirm (E)-configuration via coupling constants (e.g., J ~ 16 Hz for trans alkenes)
¹³C NMR Identify carbons in the dichlorophenyl and naphthalenyl groups
HPLC Purity assessment of intermediates and final product
X-ray Crystallography Determine molecular packing and validate stereochemistry

Reaction Optimization and Challenges

  • Yield Considerations : Amide coupling with DCC/HOBt typically achieves high yields (>80%) , but steric hindrance in the dichlorophenyl group may reduce efficiency.

  • Purification : Column chromatography (silica gel) is often used for final purification .

  • Controlling (E)-Selectivity : May require precise control of reaction temperature or solvent polarity to avoid Z-isomer formation .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm connectivity and substituent positions. 2D techniques (COSY, NOESY) resolve stereochemistry, particularly the (E)-configuration of the imine bond.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, C-O-C ether vibrations).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis.
  • X-ray Crystallography : Resolve the crystal structure using SHELXL . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement includes anisotropic displacement parameters for non-H atoms .

Q. What safety precautions are critical during synthesis and handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile reagents (e.g., dichloromethane, thionyl chloride).
  • Waste Management : Segregate halogenated waste (e.g., dichlorophenyl derivatives) and neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management services .
  • Emergency Protocols : Maintain spill kits and eyewash stations. Monitor for respiratory irritation due to fine crystalline dust.

Advanced Research Questions

Q. How can researchers address crystallographic disorders or twinning during structure determination?

  • Methodological Answer :

  • Twinning : In SHELXL, apply the TWIN and BASF commands to refine twin laws and scale factors. Use the Hooft parameter (Rigid-Bond Test) to validate anisotropic displacement .
  • Disorder : Model partial occupancy with the PART instruction. Restrain geometric parameters (e.g., bond distances, angles) for disordered moieties using SADI and SIMU commands. Validate with the ADDSYM algorithm in PLATON .
  • Validation Tools : Employ the IUCr CheckCIF service to identify missed symmetry or overfitting .

Q. What computational strategies predict electronic properties and reactivity of the imine group?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Fukui indices to map reactivity .
  • Molecular Docking : Dock the compound into target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate binding poses with MD simulations (e.g., GROMACS).
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to assess polarity-driven reactivity changes.

Q. How to design SAR studies for the dichlorophenyl and naphthalenyl groups?

  • Methodological Answer :

  • Analog Synthesis : Replace Cl atoms with F, Br, or CH₃ to probe steric/electronic effects. Modify the prop-2-en-1-yloxy chain length (e.g., propargyl vs. allyl).
  • Bioassays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination for kinases). Use cell-based models (e.g., MTT assay) for cytotoxicity screening.
  • Data Analysis : Apply multivariate statistics (e.g., PCA, ANOVA) to correlate substituent properties (Hammett σ, logP) with activity. Address contradictions by repeating assays under standardized conditions (e.g., pH 7.4, 37°C) .

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